molecular formula C9H9BClN3O2 B14088488 (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid

Cat. No.: B14088488
M. Wt: 237.45 g/mol
InChI Key: AIRHLILKGPJXRN-UHFFFAOYSA-N
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Description

(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloro group and an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Boronic esters or alcohols.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that contain serine or threonine residues in their active sites .

Comparison with Similar Compounds

Similar Compounds

    (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Unique due to the presence of both a boronic acid and an imidazole moiety.

    (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic ester: Similar structure but with an ester group instead of a boronic acid.

    (5-Chloro-6-(2-methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic anhydride: Contains an anhydride group instead of a boronic acid.

Uniqueness

The combination of a boronic acid group with an imidazole moiety in this compound provides unique chemical properties, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H9BClN3O2

Molecular Weight

237.45 g/mol

IUPAC Name

[5-chloro-6-(2-methylimidazol-1-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H9BClN3O2/c1-6-12-2-3-14(6)9-8(11)4-7(5-13-9)10(15)16/h2-5,15-16H,1H3

InChI Key

AIRHLILKGPJXRN-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N2C=CN=C2C)Cl)(O)O

Origin of Product

United States

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